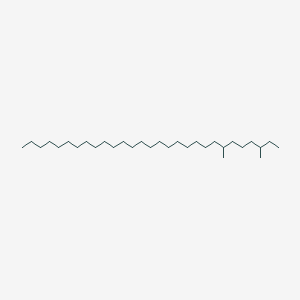![molecular formula C20H42ClNO3 B14443717 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride CAS No. 78693-48-8](/img/structure/B14443717.png)
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride is an organic compound that features a dimethylamino group, an ethoxy group, and a hexadecanoic acid moiety. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with hexadecanoic acid under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant and its interactions with cell membranes.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride involves its interaction with molecular targets such as cell membranes and proteins. The dimethylamino group can interact with negatively charged sites on proteins, while the ethoxy and hexadecanoic acid moieties can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the hexadecanoic acid moiety.
Hexadecanoic acid:
Uniqueness
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a dimethylamino group and a long-chain fatty acid allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Propiedades
Número CAS |
78693-48-8 |
|---|---|
Fórmula molecular |
C20H42ClNO3 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]hexadecanoic acid;hydrochloride |
InChI |
InChI=1S/C20H41NO3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20(22)23)24-18-17-21(2)3;/h19H,4-18H2,1-3H3,(H,22,23);1H |
Clave InChI |
ZSKKREPHPUFXQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


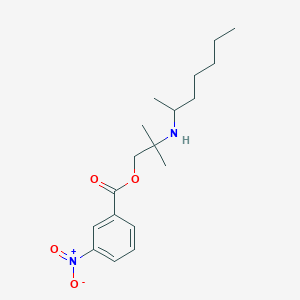

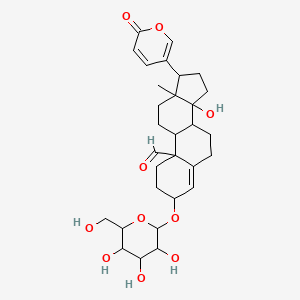
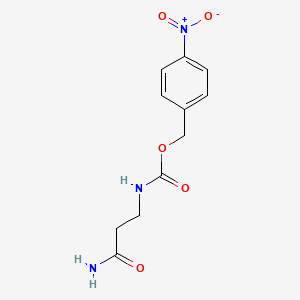
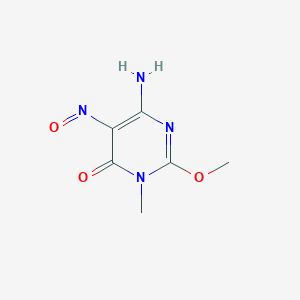


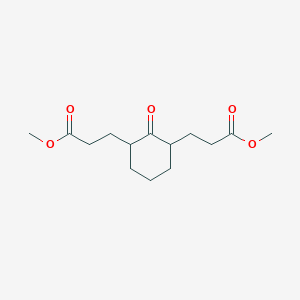




![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
